molecular formula C22H20N2O3S2 B2554807 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 921571-61-1

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B2554807
CAS No.: 921571-61-1
M. Wt: 424.53
InChI Key: JNNGHPUZPWZETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a thiazole-based benzamide derivative characterized by a 7-ethoxybenzofuran substituent on the thiazole ring and an ethylthio group on the benzamide moiety. Its structural complexity combines heterocyclic (benzofuran, thiazole) and sulfur-containing (ethylthio) functionalities, which are often associated with diverse biological activities, including enzyme inhibition and anticancer properties.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-3-26-18-10-6-7-14-12-19(27-20(14)18)17-13-29-22(23-17)24-21(25)15-8-5-9-16(11-15)28-4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNGHPUZPWZETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. The starting materials often include 7-ethoxybenzofuran, thiazole derivatives, and 3-(ethylthio)benzamide. The synthetic route may involve:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: This step often involves the condensation of α-haloketones with thiourea or related compounds.

    Coupling Reactions: The final step usually involves coupling the benzofuran and thiazole intermediates with 3-(ethylthio)benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and benzofuran rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound could be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzofuran and thiazole rings could play a role in binding to the active site of enzymes or receptors, while the benzamide moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features :

  • Thiazole Core : Central to all analogs (e.g., ).
  • Benzamide Backbone : Shared with compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () and N-(4-phenylthiazol-2-yl) derivatives ().
  • Substituent Diversity: Benzofuran vs. Pyridine/Phenyl: The 7-ethoxybenzofuran group distinguishes it from pyridinyl () or simple phenyl substituents (). Benzofuran’s electron-rich aromatic system may enhance π-π stacking in biological targets compared to pyridine’s electron-deficient ring . Ethylthio vs. Halogen/Morpholine: The ethylthio group (-S-C₂H₅) contrasts with electron-withdrawing substituents (e.g., Cl, Br in ) or morpholinomethyl groups (). Ethylthio likely increases lipophilicity (logP) compared to polar morpholine derivatives, impacting membrane permeability .

Table 1: Structural Comparison of Selected Analogs

Compound Thiazole Substituent Benzamide Substituent Notable Features
Target Compound 7-Ethoxybenzofuran 3-(Ethylthio) High lipophilicity, aromatic stacking
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide () 5-Chloro 2,4-Difluoro Halogens enhance electronegativity
4d () Pyridin-3-yl, morpholinomethyl 3,4-Dichloro Polar substituents for solubility
6d () 3-Trifluoromethylphenyl 4-Fluoro, N-methyl CF₃ boosts metabolic stability
Physicochemical Properties
  • Melting Points : Thiazole benzamides typically exhibit high melting points (e.g., 232–290°C in ), correlating with crystalline stability. The ethylthio group may reduce melting points slightly compared to halogenated analogs due to reduced polarity .
  • Solubility: Polar groups (e.g., morpholinomethyl in ) enhance aqueous solubility, whereas benzofuran and ethylthio may favor organic solvents, impacting formulation strategies .
  • Spectral Data :
    • 1H NMR : The ethylthio group’s -SCH₂CH₃ protons would resonate at δ 1.3–1.5 (triplet) and δ 2.5–3.0 (quartet), distinct from morpholine’s δ 3.5–4.0 () .
    • IR : Absence of C=O stretching (~1660 cm⁻¹) in tautomeric forms (cf. ’s triazole-thiones) confirms amide stability .

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H20N2O3SC_{22}H_{20}N_{2}O_{3}S. The synthesis typically involves several steps, including the formation of the benzofuran and thiazole rings followed by the attachment of the ethylthio and benzamide groups. The general synthetic route can be summarized as follows:

  • Formation of Benzofuran Ring : Cyclization reactions involving phenolic derivatives and ethyl acetoacetate under acidic conditions.
  • Synthesis of Thiazole Ring : Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Coupling Reactions : Final coupling to form the complete benzamide structure.

Anticancer Activity

This compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against human lung cancer cell lines such as A549, HCC827, and NCI-H358.

The compound's mechanism of action appears to involve:

  • Enzyme Inhibition : It inhibits key enzymes involved in cell cycle regulation.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It disrupts microbial cell membranes, which is critical in combating resistant strains of bacteria. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli has shown promising results.

Case Studies

  • In Vitro Studies : A study evaluated the compound using MTS cytotoxicity assays on 2D and 3D cultures of lung cancer cells. Results indicated a lower IC50 value in 2D cultures (6.26 µM for HCC827) compared to 3D cultures (20.46 µM), suggesting enhanced efficacy in simpler environments .
  • Antimicrobial Testing : Broth microdilution methods were employed to assess antimicrobial activity against E. coli and S. aureus. The compound demonstrated significant inhibition at concentrations that were non-toxic to eukaryotic cells like Saccharomyces cerevisiae.

Comparison with Similar Compounds

A comparative analysis with related thiazole derivatives reveals that this compound possesses unique attributes that enhance its biological activity:

Compound NameStructural FeaturesBiological Activity
N-[4-(6-methylthiazol-2-yl)-3-methoxybenzamide]Thiazole ring; methoxy groupsAnti-inflammatory
N-[5-(7-methoxybenzofuran)-2-thiazolyl]-2-hydroxybenzamideBenzofuran; hydroxyl groupNeuroprotective
This compound Ethoxy and ethylthio groups; complex structureAnticancer, antimicrobial

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide?

Answer:
The synthesis of thiazole-containing benzamides typically involves two key steps:

Thiazole Core Formation : Cyclocondensation of α-bromoketones with thioamides under reflux conditions (e.g., ethanol, 30 minutes) yields 2-aminothiazole derivatives. Stoichiometric control and purification via recrystallization (ethanol) are critical for high yields (61–77%) .

Amide Coupling : EDCI/HOBt-mediated coupling of carboxylic acids (e.g., 3-(ethylthio)benzoic acid) with the thiazole-2-amine intermediate in anhydrous CH₂Cl₂ ensures efficient amide bond formation. Column chromatography (gradient elution with CH₂Cl₂/EtOAc) is used for purification .
Note: Substituents like the 7-ethoxybenzofuran moiety may require orthogonal protection/deprotection strategies to avoid side reactions.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • 1H NMR : Confirm regiochemistry of the thiazole ring (δ 7.2–8.5 ppm for aromatic protons) and substituents (e.g., ethoxy group at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C₂₁H₁₉N₂O₂S₂: ~405.1) and detect isotopic patterns for sulfur/chlorine .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., intermolecular N–H⋯N interactions in thiazole derivatives) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's biological activity?

Answer:
SAR strategies include:

  • Substituent Variation : Replace the 7-ethoxy group on benzofuran with bulkier alkoxy chains (e.g., isopropoxy) to enhance lipophilicity and metabolic stability .
  • Thioether Modification : Substitute the ethylthio group with sulfonyl/sulfonamide moieties to improve solubility and target engagement (e.g., sulfonyl analogs showed 2–5× higher potency in kinase assays) .
  • Bioisosteric Replacement : Replace benzofuran with indole or benzothiophene to assess π-π stacking effects in receptor binding .
    Validation: Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) to prioritize analogs .

Advanced: How can researchers resolve contradictions in reported solubility and bioavailability data?

Answer:
Contradictions often arise from:

  • Solvent Polarity : LogP values vary with solvent systems (e.g., DMSO vs. aqueous buffers). Use shake-flask methods with HPLC quantification for accurate solubility profiles .
  • Crystallinity : Amorphous vs. crystalline forms impact dissolution rates. Characterize polymorphs via DSC/TGA and prioritize forms with >90% crystallinity for in vivo studies .
  • Prodrug Strategies : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility without altering target affinity .

Advanced: What mechanistic insights can be gained from studying this compound's interaction with cellular targets?

Answer:
Key approaches include:

  • Target Deconvolution : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify binding partners (e.g., kinases, GPCRs) .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment reveals downstream effects on apoptosis/autophagy pathways .
  • Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate critical residues for activity .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent thioether oxidation .
  • PPE : Use nitrile gloves, lab coat, and fume hood for handling due to potential irritancy (unpublished data on similar thiazoles).
  • Waste Disposal : Quench with 10% NaHCO₃ before incineration to neutralize reactive thiols .

Advanced: How can computational modeling guide the optimization of this compound's pharmacokinetic profile?

Answer:

  • ADMET Prediction : Use SwissADME to estimate permeability (Caco-2), CYP450 inhibition, and blood-brain barrier penetration .
  • MD Simulations : Simulate binding stability with targets (e.g., 100 ns trajectories in GROMACS) to identify residues critical for residence time .
  • QSAR Models : Train models on datasets of thiazole analogs to predict optimal substituents for half-life extension (e.g., t₁/₂ > 4 hrs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.